molecular formula C9H9BrFNO B089060 Acetanilide, 4'-bromo-2-fluoro-N-methyl- CAS No. 10385-00-9

Acetanilide, 4'-bromo-2-fluoro-N-methyl-

Cat. No. B089060
CAS RN: 10385-00-9
M. Wt: 246.08 g/mol
InChI Key: FATGIAYGVSQXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 4'-bromo-2-fluoro-N-methyl- is a chemical compound that is widely used in scientific research. It is a member of the acetanilide family, which has been extensively studied for its pharmacological properties. Acetanilide, 4'-bromo-2-fluoro-N-methyl- has shown promising results in various studies, making it a popular choice for researchers.

Scientific Research Applications

Acetanilide, 4'-bromo-2-fluoro-N-methyl- has been widely used in scientific research due to its pharmacological properties. It has shown promising results in various studies, including anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential in the treatment of cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of acetanilide, 4'-bromo-2-fluoro-N-methyl- is not fully understood. However, it is believed to act on the central nervous system by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in pain and inflammation. Additionally, it has been shown to have an effect on the immune system, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
Acetanilide, 4'-bromo-2-fluoro-N-methyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, lower body temperature, and have an effect on the immune system. Additionally, it has been shown to have an effect on the cardiovascular system, including reducing blood pressure and heart rate. Its effects on the central nervous system make it an attractive candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using acetanilide, 4'-bromo-2-fluoro-N-methyl- in lab experiments include its high yield, low cost, and wide range of pharmacological properties. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for drug development. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for the research of acetanilide, 4'-bromo-2-fluoro-N-methyl-. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, its anti-cancer properties make it a promising candidate for the development of new cancer treatments. Further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
Acetanilide, 4'-bromo-2-fluoro-N-methyl- is a chemical compound that has shown promising results in various scientific studies. Its pharmacological properties make it an attractive candidate for drug development in the treatment of various diseases. While there are limitations to its use in lab experiments, its advantages make it a popular choice for researchers. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of acetanilide, 4'-bromo-2-fluoro-N-methyl- involves the reaction of 4-bromo-2-fluoroaniline and N-methylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained. The yield of the reaction is typically high, making it an efficient method for synthesizing the compound.

properties

CAS RN

10385-00-9

Product Name

Acetanilide, 4'-bromo-2-fluoro-N-methyl-

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

N-(4-bromophenyl)-2-fluoro-N-methylacetamide

InChI

InChI=1S/C9H9BrFNO/c1-12(9(13)6-11)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3

InChI Key

FATGIAYGVSQXJB-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)Br)C(=O)CF

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)CF

Other CAS RN

10385-00-9

synonyms

4'-Bromo-2-fluoro-N-methylacetanilide

Origin of Product

United States

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